

RUSKI-201 dihydrochloride DMSO concentration

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Compound Focus: Ruski-201

Cat. No.: S542076

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Chemical Profile & Handling

RUSKI-201 is a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), which plays a critical role in the Sonic Hedgehog (Shh) signaling pathway. Its properties are summarized below:

| Property | Specification |
|--------------------|--|
| Molecular Weight | 357.51 g/mol [1] |
| CAS Number | 1458031-48-5 [1] |
| Specific Activity | IC50 of 0.20 μ M against Hhat (cell-free assay) [1] |
| Solubility in DMSO | 100 mg/mL (279.71 mM) [1] |
| Storage | Room temperature (continental US); follow specific conditions in Certificate of Analysis [1] |

Key Formulation Note: **RUSKI-201** is highly soluble and stable in DMSO at high concentrations. Solutions should be prepared fresh for optimal results, though stock solutions can be stored short-term under recommended conditions [1].

Key Quantitative Data & Biological Activity

The following table summarizes critical quantitative data for **RUSKI-201** from biochemical and cellular assays:

| Assay Type | Cell Line / System | Measured Activity (IC50) | Description & Key Finding |
|---------------------------------------|--------------------|---|---|
| Enzymatic Inhibition [2] | Purified HHAT | 0.75 μ M (for IMP-1575, most potent analog) | In-vitro inhibition of purified HHAT enzyme activity. |
| Cellular Hh Palmitoylation [3] | HEK-293 Shh+ | TC50 = 0.87 ± 0.08 μ M | Inhibition of Hh palmitoylation measured via bioorthogonal tagging with alkyne-palmitate (YnPal). |
| Hh Pathway Signaling [3] | Shh-Light2 | IC50 ~ 1-5 μ M | Inhibition of canonical Hh signaling in a Gli-responsive luciferase reporter assay. |
| Cytotoxicity (Off-target) [3] | Shh-Light2 | >25 μ M | RUSKI-201 showed no off-target cytotoxicity at concentrations effective for Hhat inhibition. |

Critical Differentiator: Unlike earlier inhibitors like **RUSKI-43**, which showed significant off-target cytotoxicity, **RUSKI-201** exhibits **no off-target cytotoxicity** at concentrations effective for Hhat inhibition, making it a superior chemical probe for cellular studies [3] [2].

Experimental Protocols

Protocol 1: Inhibiting Hh Palmitoylation in Cells

This protocol uses bioorthogonal chemical reporters to directly monitor **RUSKI-201**'s effect on Hh palmitoylation in a cellular environment [3].

- Cell Line:** HEK-293 cells stably overexpressing Sonic Hedgehog (HEK-293 Shh+) [3].

- **Materials:**
 - **RUSKI-201** stock solution in DMSO
 - Alkyne-tagged palmitic acid (YnPal)
 - Azido-TAMRA-PEG3-biotin (AzTB) trifunctional capture reagent
 - Click chemistry reaction components (for Copper(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC)
- **Procedure:**
 - **Cell Treatment:** Treat HEK-293 Shh+ cells with **RUSKI-201** for 7 hours.
 - **Metabolic Labeling:** After 1 hour of inhibitor treatment, add YnPal to the culture medium.
 - **Cell Lysis & Click Reaction:** Lyse cells and perform CuAAC to ligate AzTB to YnPal-modified proteins.
 - **Analysis:** Detect the tagged Shh via Western Blot (using an anti-Shh antibody). Successful inhibition by **RUSKI-201** is seen as a reduction in the YnPal-tagged Shh band intensity.
- **Expected Outcome:** **RUSKI-201** inhibits Shh palmitoylation with a Tagging IC50 (TC50) of 0.87 μ M, without affecting global cellular palmitoylation [3].

Protocol 2: Assessing Pathway Inhibition with a Luciferase Reporter Assay

This protocol measures the functional outcome of Hhat inhibition on the downstream Hedgehog signaling pathway [3].

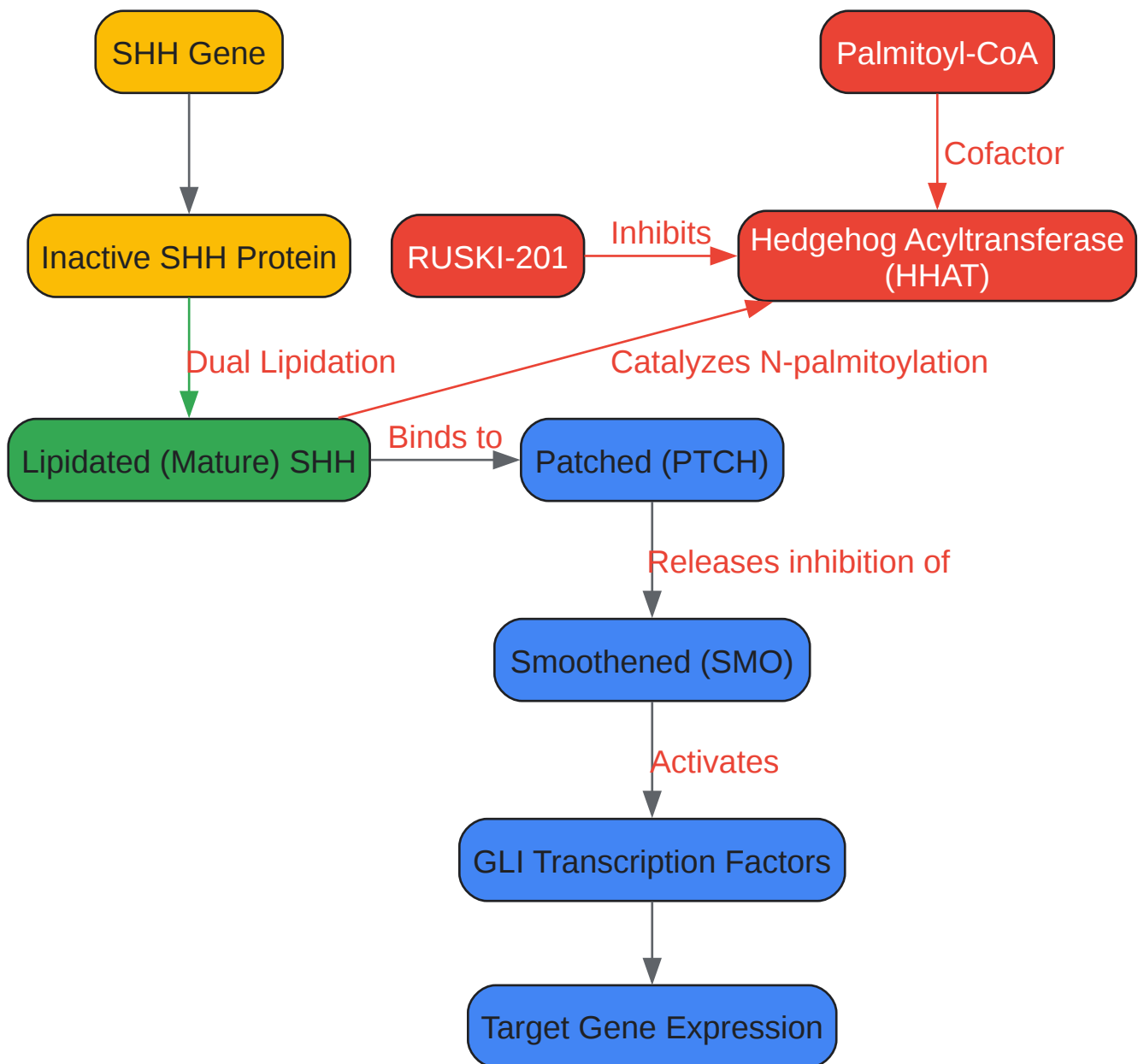
- **Cell Line:** Shh-Light2 cells (NIH-3T3 fibroblasts stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase control) [3].
- **Materials:**
 - **RUSKI-201** stock solution in DMSO
 - Conditioned media from HEK-293 Shh+ cells (source of palmitoylated Shh)
 - Dual-Luciferase Reporter Assay Kit
- **Procedure - Paracrine Signaling Model:**
 - **Produce Conditioned Medium:** Generate conditioned medium from HEK-293 Shh+ cells that were pre-treated with **RUSKI-201** for 24 hours.
 - **Activate Reporter Cells:** Incubate Shh-Light2 reporter cells with this conditioned medium for 48 hours.
 - **Measure Luminescence:** Perform the Dual-Luciferase Assay. Normalize firefly luciferase readings (pathway activity) to Renilla luciferase readings (cell viability and transfection control).
- **Controls:** Include a control where **RUSKI-201** is added directly to Shh-Light2 cells alongside conditioned medium from *untreated* HEK-293 Shh+ cells to check for off-target effects on the reporter cells themselves. **RUSKI-201** should show no effect in this control, confirming its on-target action [3].

- **Expected Outcome:** **RUSKI-201** treatment of Shh-producing cells reduces Hh pathway activation in reporter cells in a dose-dependent manner.

Scientific Background & Diagrams

The Hedgehog Signaling Pathway and Hhat Inhibition

The diagram below illustrates the Hedgehog signaling pathway and the mechanism of **RUSKI-201**.

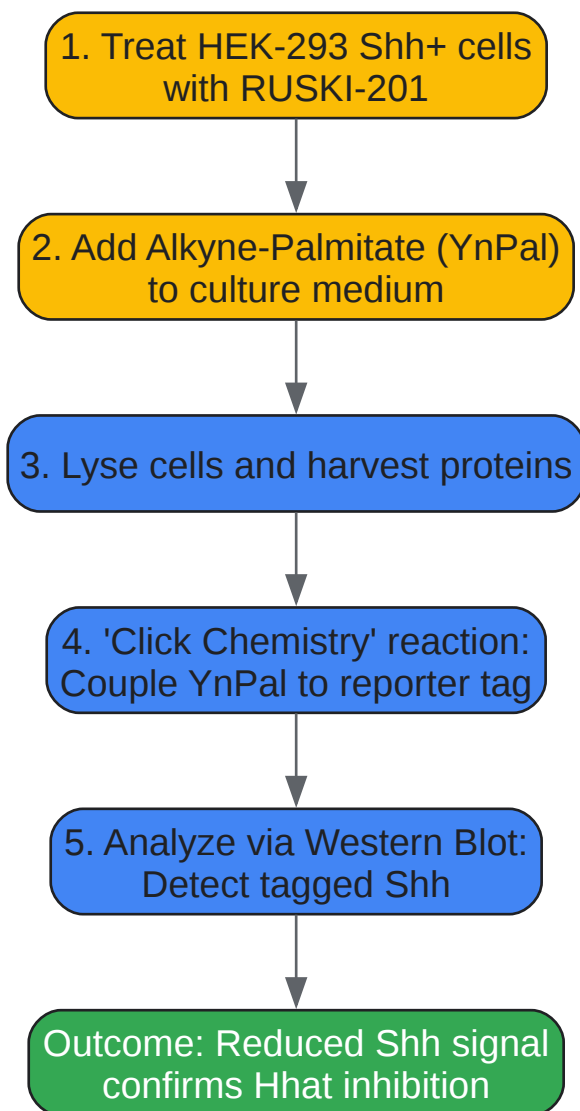


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Diagram 1: **RUSKI-201** inhibits Hhat, preventing SHH palmitoylation and subsequent pathway activation.

Experimental Workflow for Cellular Target Engagement

This diagram outlines the key steps for Protocol 1, which verifies **RUSKI-201**'s on-target engagement in cells.



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Diagram 2: Bioorthogonal tagging workflow to confirm Hhat inhibition by **RUSKI-201**.

Critical Experimental Considerations

- **DMSO Concentration in Assays:** When adding **RUSKI-201** from a DMSO stock to cell culture medium, keep the final DMSO concentration low (typically $\leq 0.5\%$) to avoid solvent cytotoxicity [1].
- **Probe Selectivity:** **RUSKI-201** shows excellent selectivity for Hhat over Porcupine (PORCN), the related MBOAT responsible for Wnt protein palmitoylation. This makes it a superior tool for disentangling Hh and Wnt signaling pathways [3].
- **Inactive Controls:** For critical functional studies, include an inactive enantiomer control (e.g., the (S)-enantiomer of IMP-1575) to confirm that observed effects are due to specific Hhat inhibition and not off-target activities [2].

I hope these detailed application notes and protocols assist your research. Should you require further clarification on specific experimental steps or data analysis, please feel free to ask.

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References

1. RUSKI-201 | Hhat Inhibitor [medchemexpress.com]
2. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog ... [pmc.ncbi.nlm.nih.gov]
3. Characterization of Hedgehog Acyltransferase Inhibitors ... [pmc.ncbi.nlm.nih.gov]

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